molecular formula C24H16BrNO3 B10882398 3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B10882398
M. Wt: 446.3 g/mol
InChI Key: SKNHJJPOHXVATO-UHFFFAOYSA-N
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Description

3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This particular compound is notable for its unique structure, which includes an acetyl group, a bromophenyl group, and a quinoline carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives . This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Another approach is the Povarov reaction, which involves the cycloaddition of an imine with an alkene in the presence of a Lewis acid catalyst . This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous-flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as NaHSO4·SiO2, can also improve the reaction conditions by providing a reusable and environmentally benign catalyst .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. For example, quinoline derivatives can act as selective glycine site antagonists, which are related to nervous system diseases such as stroke, Parkinson’s disease, and Alzheimer’s disease . The bromophenyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H16BrNO3

Molecular Weight

446.3 g/mol

IUPAC Name

(3-acetylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H16BrNO3/c1-15(27)17-5-4-6-19(13-17)29-24(28)21-14-23(16-9-11-18(25)12-10-16)26-22-8-3-2-7-20(21)22/h2-14H,1H3

InChI Key

SKNHJJPOHXVATO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

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